4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-7-15(8-6-13)18(23)21-11-9-17-14(2)22-19(24-17)16-4-3-10-20-12-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXMUBLGSMCWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various alkyl or halogen groups.
Scientific Research Applications
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby modulating their activity. This compound may also affect signaling pathways by binding to specific receptors and altering their conformation .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a benzamide backbone with several analogs but distinguishes itself through its unique substitution pattern:
- Thiazole-Pyridine Hybrid : The 1,3-thiazole ring fused with a pyridin-3-yl group contrasts with simpler thiazole derivatives (e.g., N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca), which lacks the pyridine moiety) .
- Ethyl Linkage : The ethyl chain between the benzamide and thiazole is comparable to N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), though Rip-B lacks heterocyclic substitutions .
Functional Group Analysis and Bioactivity Implications
Key Substituents and Their Effects
Biological Activity
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, a pyridine ring, and a benzamide moiety, making it a subject of interest in medicinal chemistry. Research has indicated its possible applications in treating various diseases due to its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The IUPAC name for this compound is N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide . Its molecular formula is , and it has a molecular weight of approximately 358.47 g/mol. The structural characteristics that contribute to its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄OS |
| Molecular Weight | 358.47 g/mol |
| IUPAC Name | N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A related compound demonstrated significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for enzyme inhibition ranged from 10.93 to 25.06 nM, indicating potent activity against cancer cell lines such as MDA-MB-231 . The mechanism involves inducing apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, with notable activity observed at low micromolar concentrations. For instance, compounds with similar thiazole structures showed significant antibacterial effects due to their ability to inhibit bacterial growth mechanisms .
Anti-inflammatory Effects
Research indicates that thiazole-containing compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways. Compounds structurally related to this compound showed promise in reducing inflammatory markers in cellular models .
Case Studies
- Anticancer Efficacy : A study involving a derivative of the compound reported a 22-fold increase in apoptosis in MDA-MB-231 breast cancer cells compared to controls. This was measured using flow cytometry techniques to assess cell viability and apoptosis markers .
- Antibacterial Screening : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) in the range of 8–16 μg/mL, highlighting its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves three key steps:
Pyridine Derivative Preparation : Chlorination and trifluoromethyl group introduction via electrophilic aromatic substitution (e.g., using SOCl₂ or CF₃I under controlled conditions) .
Coupling Reaction : React the pyridine intermediate with a benzyl halide (e.g., 4-methylbenzyl bromide) in a basic medium (e.g., K₂CO₃/DMF) to form the thiazole-ethyl backbone .
Amidation : Final step uses 4-methylbenzoyl chloride with the intermediate in the presence of a base (e.g., triethylamine) to yield the target compound.
- Purification : Recrystallization from ethyl methyl ketone (as in ) or column chromatography (chloroform:methanol = 3:1) ensures high purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm its conformation?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 31.63° between piperidine and benzene planes in analogous structures) . Use Bruker Kappa APEXII CCD diffractometers with ω/φ scans and SADABS absorption correction .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridin-3-yl and thiazole protons resonate at δ 8.5–9.0 ppm) .
- FT-IR : Identify amide C=O stretches near 1680 cm⁻¹ and hydrogen-bonded O–H/N–H bands .
Advanced Research Questions
Q. How do conformational dynamics of the thiazole and pyridine moieties influence biological activity?
- Methodological Answer :
- Crystallographic Analysis : Measure puckering parameters (e.g., q₃ = -0.564 Å for piperidine chair conformers) to assess flexibility .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate energy barriers for rotation about the C–C bond linking thiazole and pyridine .
- SAR Studies : Synthesize analogs with rigidified conformations (e.g., fused rings) and compare enzyme inhibition potency .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data (e.g., conflicting IC₅₀ values for bacterial pptases)?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescence polarization to measure direct binding to AcpS/PptT enzymes, minimizing interference from off-target effects .
- Structural Studies : Co-crystallize the compound with target enzymes to identify binding site interactions (e.g., hydrogen bonds with Arg²⁶⁷ in AcpS) .
- Kinetic Analysis : Perform Michaelis-Menten studies with varying substrate (e.g., holo-ACP) to distinguish competitive vs. non-competitive inhibition .
Q. How can hydrogen-bonding networks in the crystal lattice inform solubility and formulation strategies?
- Methodological Answer :
- Crystal Packing Analysis : Identify key interactions (e.g., O–H⋯N and C–H⋯O bonds forming [010]-directed chains) .
- Solubility Modulation : Introduce polar groups (e.g., –OH or –NH₂) at positions disrupting tight packing (e.g., para to the amide group) .
- Co-crystallization with Solubilizers : Use cyclodextrins or PEG-based co-formers to enhance aqueous solubility without altering bioactivity .
Q. What mechanistic insights can be gained from studying the compound’s interaction with bacterial type II fatty acid synthesis (FAS-II) enzymes?
- Methodological Answer :
- Enzyme Kinetics : Measure kcat/Km values for FAS-II substrates (e.g., malonyl-CoA) in the presence of the compound to assess inhibition mode .
- Docking Simulations : Use AutoDock Vina to predict binding poses within the AcpS active site, focusing on interactions with conserved residues (e.g., Ser¹⁰², His¹⁰⁵) .
- Resistance Studies : Serial passage bacteria under sub-inhibitory concentrations to identify mutations (e.g., AcpS G129V) conferring resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
